(2-Tert-butyl-1,3-oxazol-5-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Tert-butyl-1,3-oxazol-5-yl)methanol” involves an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a tert-butyl group attached to the 2-position of the oxazole ring. The methanol group is attached to the 5-position of the oxazole ring. Detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the available resources.
Scientific Research Applications
Synthesis and Catalysis
(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a role in the synthesis of various chemical compounds. Borpatra, Deb, and Baruah (2018) demonstrated its use in a copper(II)-catalyzed approach for synthesizing 1,3-oxazines at room temperature, highlighting its role in environmentally friendly catalysis and avoiding carcinogenic formaldehyde (Borpatra, Deb, & Baruah, 2018). Similarly, Terfassa et al. (2011) used derivatives of this compound in oxidorhenium(V) complexes for catalytic epoxidation, demonstrating its versatility in organic reactions (Terfassa et al., 2011).
Antiradical Activity
The compound's derivatives have been studied for antiradical activity. Gataullina et al. (2017) investigated the antiradical activity of benzoxazole derivatives, including those related to this compound, showing its potential in the development of new antioxidants (Gataullina et al., 2017).
Photochemistry and Photophysics
In the field of photochemistry, Wasserman, Power, and Petersen (1996) explored dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a compound related to this compound, for bipyrrolic product formation, contributing to the understanding of photochemical reactions (Wasserman, Power, & Petersen, 1996). Moreover, Guzow et al. (2007) synthesized derivatives of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine, demonstrating their use as efficient fluorescent probes, expanding its application in photophysics (Guzow et al., 2007).
Organic Synthesis and Reaction Mechanisms
The compound also finds application in organic synthesis and understanding reaction mechanisms. Sasaki and Kitagawa (1987) utilized related compounds in the preparation of 1,6-dihydro-3-benzazocines, revealing insights into intramolecular cyclization processes (Sasaki & Kitagawa, 1987). Similarly, Elsler et al. (2014) employed electrolytes with high capacity for hydrogen bonding, like methanol with tert-butyl groups, for selective anodic cross-coupling reactions of phenols, showcasing the compound's role in metal- and reagent-free organic transformations (Elsler et al., 2014).
Safety and Hazards
“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The exact interaction would depend on the specific target and the chemical structure of the oxazole derivative .
Biochemical Pathways
Given the broad range of biological activities associated with oxazole derivatives, it can be inferred that multiple pathways could potentially be affected . These might include pathways related to cell growth, inflammation, metabolism, and others .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . The specific effects of (2-Tert-butyl-1,3-oxazol-5-yl)methanol would likely depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
(2-tert-butyl-1,3-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXJZBPIXFPGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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